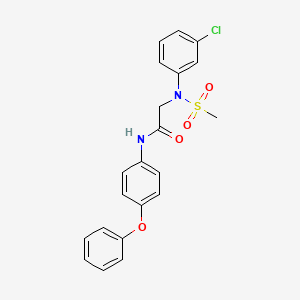
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, also known as DPPE, is a chemical compound that has been widely studied for its potential applications in scientific research. DPPE is a sulfonamide derivative that contains a phenalene ring structure, which gives it unique properties that make it useful in a variety of research applications.
科学的研究の応用
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for the detection of metal ions and its use as a ligand for the development of new catalysts. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in disease processes. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, the induction of apoptosis in cancer cells, and the reduction of oxidative stress and inflammation in the brain. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to bind to metal ions and other molecules. However, N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide also has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, including further investigation of its mechanism of action, its potential as a therapeutic agent for the treatment of cancer and other diseases, and its use as a fluorescent probe for the detection of metal ions and other molecules. Additionally, there is potential for the development of new catalysts and other materials based on the structure of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide.
合成法
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenylamine with 4-chloro-2,3-dihydro-1H-phenalene-1-sulfonamide in the presence of a base such as potassium carbonate. The reaction results in the formation of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide as a white or yellow solid, which can be purified using standard techniques such as recrystallization or chromatography.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-8,9-dihydro-7H-phenalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-14-9-10-15(2)19(13-14)22-25(23,24)20-12-11-17-6-3-5-16-7-4-8-18(20)21(16)17/h3,5-6,9-13,22H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSORODKZCAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3CCCC4=CC=CC(=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4922158.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)
![N-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B4922183.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4922200.png)
![2-(4-chlorophenyl)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4922216.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4922229.png)

![ethyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4922245.png)
![1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B4922252.png)